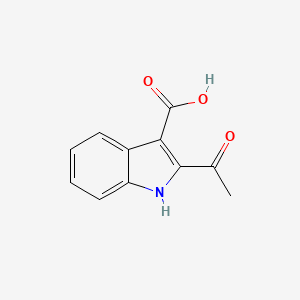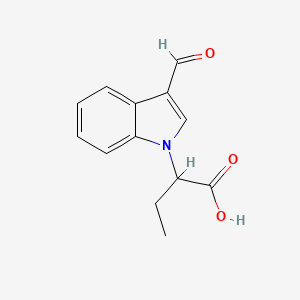
2-(3-formyl-1H-indol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 869947-42-2 . It has a molecular weight of 231.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-formyl-1H-indol-1-yl)butanoic acid” is 1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
“2-(3-formyl-1H-indol-1-yl)butanoic acid” is a powder at room temperature . It has a molecular weight of 231.25 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Novel Indole Based Hybrid Scaffolds : Researchers developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides by transforming 4-(1H-indol-3-yl)butanoic acid through a series of chemical processes. These compounds demonstrated potent inhibitory potential against the urease enzyme and mild cytotoxicity, suggesting their value as therapeutic agents in drug design programs (Nazir et al., 2018).
Intramolecular Ugi Reaction : 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid underwent an intramolecular Ugi reaction with primary amines and alkyl isocyanides, resulting in novel indoloketopiperazine derivatives. This showcases the chemical versatility and potential for generating unique compounds (Ghandi et al., 2012).
Biological Applications and Therapeutic Potential
CXC Chemokine Receptor-2 Antagonists : Patents have claimed 4-(2-arylindol-3-yl) butanoic acid derivatives as active CXC chemokine receptor-2 antagonists. These compounds hold promise for treating a wide range of inflammatory diseases, highlighting the therapeutic potential of this chemical framework (Expert Opinion on Therapeutic Patents, 2003).
Antidiabetic Agents : Indolyl butanoic acid was used as a starting material to create a range of compounds tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. This study indicates the potential of these compounds as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Antitumor Activity : Derivatives of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and shown to exhibit moderate antitumor activity against most malignant tumor cells, with certain compounds being particularly effective against the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
Antimicrobial Activity : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid demonstrated remarkable antimicrobial activity. This research opens avenues for using these compounds as potential antimicrobial agents (Radhakrishnan et al., 2020).
Metal Complexes : Research into the metal complexes of indolecarboxylic acids, including indole-3-butanoic acid, provides insights into their biological activity, potentially related to the formation of stable metal complexes in plant tissues (Cariati et al., 1983).
Safety And Hazards
The safety information for “2-(3-formyl-1H-indol-1-yl)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(3-formylindol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHURCYMNEHJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276679 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)butanoic acid | |
CAS RN |
869947-42-2 |
Source


|
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

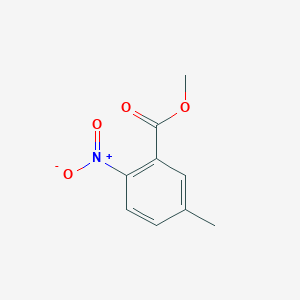
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
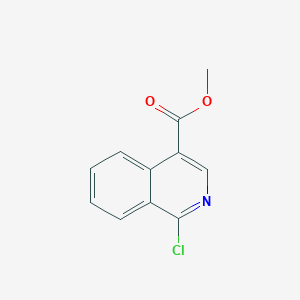
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
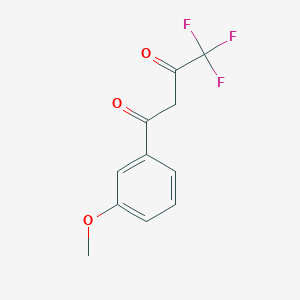
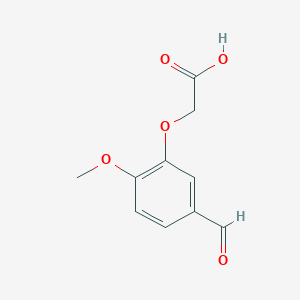
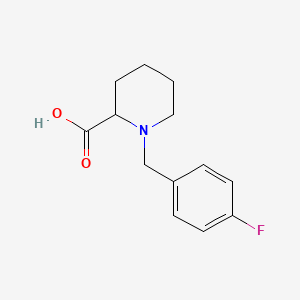
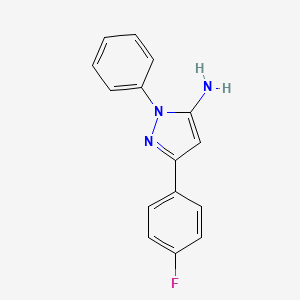
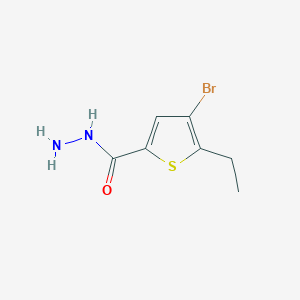
![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
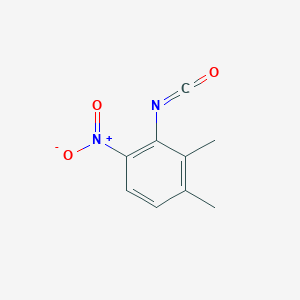
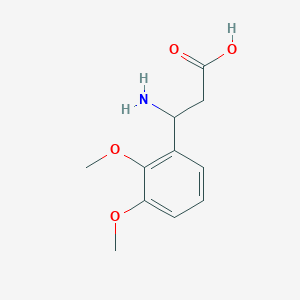
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
